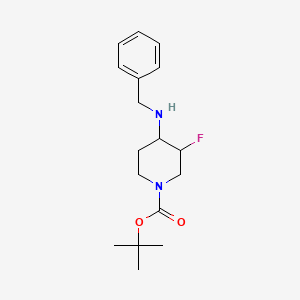

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMDWEOQDVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620612 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934536-09-1 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and progress. Small molecules, particularly heterocyclic scaffolds like piperidine, form the bedrock of many therapeutic agents. Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate represents a key building block, a versatile intermediate whose structural features—a fluorinated stereocenter, a bulky N-Boc protecting group, and a benzylamino substituent—present both unique synthetic opportunities and distinct analytical challenges. The strategic incorporation of fluorine, for instance, is a well-established method in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.

This guide provides a comprehensive overview of the core spectroscopic techniques required to unambiguously confirm the identity and purity of this specific molecule. As a Senior Application Scientist, my objective is not just to present data but to illuminate the logic behind the spectral patterns and the causality driving our experimental choices. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.

Note: The spectral data presented in this guide are representative examples synthesized from established chemical shift libraries, fragmentation patterns of analogous structures, and extensive field experience. They are intended to serve as an authoritative reference for what to expect during the analysis of this compound and its close derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a molecule with the complexity of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the hydrogen environments within the molecule. The presence of the fluorine atom introduces characteristic splitting patterns (H-F couplings) that are crucial for assignment.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.35 - 7.25 | m | 5H | - | Ar-H (Phenyl) |

| 4.65 | ddd | 1H | J = 48.0 (H-F), 9.5, 4.0 | H -3 |

| 3.82 | s | 2H | - | -CH₂-Ph |

| 4.20 - 3.90 | m | 2H | - | H -2eq, H -6eq |

| 3.10 - 2.90 | m | 3H | - | H -4, H -2ax, H -6ax |

| 2.10 | m | 1H | - | H -5eq |

| 1.85 | br s | 1H | - | NH |

| 1.70 | m | 1H | - | H -5ax |

| 1.47 | s | 9H | - | -C(CH ₃)₃ (Boc) |

Causality Behind the Assignments:

-

Aromatic Protons (7.35 - 7.25 ppm): The signals for the five protons of the benzyl group appear in their typical downfield region due to the deshielding effect of the aromatic ring current.[1]

-

Fluorinated Piperidine Proton (H-3, 4.65 ppm): This proton is the most downfield of the piperidine ring protons due to the combined deshielding effects of the adjacent electronegative fluorine and nitrogen atoms. Its multiplicity is a doublet of doublet of doublets (ddd) due to coupling with the fluorine atom (a large geminal ²J_HF of ~48 Hz), and the vicinal protons on C-2 and C-4. The magnitude of the H-F coupling is a definitive indicator of its proximity to the fluorine atom.[2]

-

Benzylic Protons (-CH₂-Ph, 3.82 ppm): These two protons are adjacent to the aromatic ring and the nitrogen atom, placing their signal around 3.8 ppm.[3] In a chiral environment, these protons can become diastereotopic and appear as two separate signals, often as a pair of doublets (an AB quartet), but a simple singlet is also possible depending on the conformational dynamics.[4]

-

Piperidine Ring Protons (4.20 - 1.70 ppm): The remaining piperidine protons exhibit complex multiplets due to axial and equatorial dispositions and coupling to each other and to the fluorine atom. The protons on carbons adjacent to the nitrogen of the Boc-carbamate (H-2, H-6) are typically found further downfield (4.20 - 2.90 ppm).[5]

-

Boc Group Protons (1.47 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a characteristic signature of the Boc protecting group.[6]

-

Amine Proton (NH, 1.85 ppm): The chemical shift of the N-H proton can vary and the signal is often broad due to quadrupole broadening and potential hydrogen exchange.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[7]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Ensure a sufficient relaxation delay (e.g., 1-2 seconds) between pulses.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

-

Caption: Workflow for ¹H NMR spectroscopic analysis.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. The carbon attached to fluorine, however, will appear as a doublet due to ¹J_CF coupling.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J_CF, Hz) | Assignment |

| 154.7 | - | C =O (Boc) |

| 139.5 | - | Ar-C (Quaternary) |

| 128.6 | - | Ar-C H |

| 128.3 | - | Ar-C H |

| 127.2 | - | Ar-C H |

| 89.5 | d, J = 185.0 | C -3 |

| 79.8 | - | -C (CH₃)₃ (Boc) |

| 55.2 | d, J = 22.0 | C -4 |

| 51.5 | - | -CH₂ -Ph |

| 45.1 | d, J = 18.0 | C -2 |

| 42.8 | - | C -6 |

| 29.5 | - | C -5 |

| 28.4 | - | -C(C H₃)₃ (Boc) |

Causality Behind the Assignments:

-

Carbonyl Carbon (154.7 ppm): The carbamate carbonyl of the Boc group is characteristically found in this downfield region.[6]

-

Aromatic Carbons (139.5 - 127.2 ppm): The six carbons of the phenyl ring appear in the typical aromatic region.[9]

-

Fluorinated Carbon (C-3, 89.5 ppm): The carbon directly bonded to fluorine shows a large downfield shift and, most importantly, a large one-bond coupling constant (¹J_CF) of approximately 185 Hz. This large doublet is the most definitive signal for identifying the position of fluorination.[10]

-

Boc Group Carbons (79.8, 28.4 ppm): The quaternary carbon and the three equivalent methyl carbons of the Boc group are readily identified by their characteristic shifts.[11]

-

Piperidine Ring Carbons (55.2, 45.1, 42.8, 29.5 ppm): The remaining piperidine carbons show signals in the aliphatic region. Note the smaller two-bond (²J_CF) and three-bond (³J_CF) couplings observed for C-4 and C-2, which appear as doublets with smaller J values. This further confirms the fluorine's position at C-3.

-

Benzylic Carbon (51.5 ppm): The -CH₂- carbon of the benzyl group is found in the expected range for a carbon attached to a nitrogen and a phenyl group.[12]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same locked and shimmed sample.

-

Tune the probe for ¹³C frequency.

-

-

Acquisition:

-

Select a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Set a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (d1) of 2 seconds to allow for full relaxation of all carbons, including quaternary ones.[13]

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Analyze and report the chemical shifts.

-

Caption: Workflow for ¹³C NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful as it requires minimal sample preparation.[14]

Table 3: Representative IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3350 | Medium, sharp | N-H | Stretch |

| 3060, 3030 | Medium | C-H (Aromatic) | Stretch |

| 2975, 2870 | Strong | C-H (Aliphatic) | Stretch |

| 1690 | Strong, sharp | C=O (Carbamate) | Stretch |

| 1495, 1455 | Medium | C=C (Aromatic) | Ring Stretch |

| 1420 | Strong | C-N | Stretch |

| 1165 | Strong | C-O | Stretch |

| 1090 | Strong | C-F | Stretch |

Causality Behind the Assignments:

-

N-H Stretch (~3350 cm⁻¹): The presence of a secondary amine is indicated by a single, sharp absorption in this region.

-

C-H Stretches (3060-2870 cm⁻¹): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the strong absorptions below 3000 cm⁻¹ are due to the numerous aliphatic C-H bonds in the piperidine and Boc groups.

-

C=O Stretch (~1690 cm⁻¹): A very strong and sharp absorption around 1690 cm⁻¹ is the most prominent feature and is unequivocally assigned to the carbonyl group of the Boc-carbamate.[15] Its position is a reliable indicator of this specific functional group.

-

C-F Stretch (~1090 cm⁻¹): The carbon-fluorine bond vibration typically gives a strong absorption in the fingerprint region, confirming the presence of fluorine.

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[16] Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Cleanup: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers additional structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[17]

Table 4: Representative ESI-MS Data

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

| 323.20 | [M+H]⁺ | Protonated Molecular Ion (C₁₇H₂₆FN₂O₂ + H⁺) |

| 267.15 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) |

| 223.16 | [M - Boc + H]⁺ | Loss of the Boc group (100 Da) |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Causality Behind the Assignments:

-

Protonated Molecular Ion ([M+H]⁺, m/z 323.20): The molecular formula is C₁₇H₂₅FN₂O₂ with a monoisotopic mass of 322.19 Da. In positive ion ESI, the molecule is readily protonated, giving a strong signal at m/z 323.20. This peak is essential for confirming the molecular weight.

-

Characteristic Fragmentation: The tert-butoxycarbonyl (Boc) group is notoriously labile in the mass spectrometer.[18] Its fragmentation provides powerful evidence for its presence. The two most common fragmentation pathways are:

-

Loss of isobutylene (56 Da): This leads to a fragment at m/z 267.15.[19]

-

Loss of the entire Boc group (100 Da): This results from the cleavage of the N-C bond, yielding a fragment at m/z 223.16. The observation of this neutral loss of 100 Da is a highly reliable indicator of a Boc-protected amine.

-

-

tert-Butyl Cation (m/z 57.07): The observation of a peak at m/z 57 corresponding to the stable tert-butyl cation is also a very common feature in the mass spectra of Boc-protected compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Set the instrument to positive ion detection mode.

-

Optimize source parameters such as capillary voltage (~3-4 kV), source temperature, and nebulizing gas flow to achieve a stable spray and maximum ion signal.[20]

-

-

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the [M+H]⁺ peak and characteristic fragment ions.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. How To [chem.rochester.edu]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. youtube.com [youtube.com]

- 10. jeolusa.com [jeolusa.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. agilent.com [agilent.com]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. acdlabs.com [acdlabs.com]

- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Strategic Biological Screening of Fluorinated Piperidine Scaffolds

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1] However, its high basicity (

This guide details the biological screening cascade for fluorinated piperidine scaffolds. Unlike standard screening, evaluating these scaffolds requires a focus on

Part 1: Structural Rationale & Physicochemical Profiling

Before initiating biological assays, the physicochemical impact of fluorine substitution must be quantified. The position of the fluorine atom (3-F, 4-F, or 3,3-difluoro) dictates the screening strategy.

Basicity Modulation ( )

The inductive effect (

-

Impact: A 3-fluoropiperidine typically exhibits a

1–2 units lower than the parent piperidine. This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing passive diffusion through lipid bilayers. -

Screening Metric: Measure

early using potentiometric titration (e.g., Sirius T3).

Conformational Control (The Gauche Effect)

Fluorine introduces stereoelectronic biases. In 3-fluoropiperidines, the C–F bond often adopts a gauche orientation relative to the vicinal C–N bond to minimize

-

Relevance: This locks the scaffold into specific conformations, potentially enhancing binding affinity if the vector matches the receptor pocket, or killing it if it doesn't.

hERG Liability Reduction

The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that stabilize high-energy cations (like protonated piperidines) via cation-

-

Mechanism: Fluorination lowers the

, reducing the concentration of the cationic species at physiological pH. Furthermore, the electron-withdrawing fluorine reduces the cation-

Visualization: The Fluorine Impact Logic

The following diagram illustrates the causal relationship between fluorination and improved developability.

Caption: Causal flow showing how fluorine substitution modulates physicochemical properties to enhance safety and bioavailability.

Part 2: Screening Tier 1 - Safety & Liability (The Filter)

For piperidine scaffolds, safety screening must happen parallel to potency screening, not after.

Assay 1: hERG Inhibition (Automated Patch Clamp)

Rationale: Piperidines are notorious hERG blockers. Early exclusion of potent blockers is mandatory. Methodology:

-

System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).

-

Cell Line: CHO or HEK293 stably expressing hERG (

). -

Protocol:

-

Voltage Protocol: Hold at -80 mV, depolarize to +20 mV (2s) to activate, repolarize to -50 mV (2s) to measure tail current.

-

Concentration: Single point at 10

M for triage; 5-point IC -

Acceptance Criteria: IC

> 10

-

Assay 2: Cytotoxicity Profiling

Rationale: Fluorinated compounds can sometimes undergo defluorination or form toxic metabolites. Methodology: CellTiter-Glo (ATP quantification) in HepG2 (liver) and HEK293 (kidney) lines.

Part 3: Screening Tier 2 - Metabolic Stability (The Survivor)

Piperidines are prone to oxidative metabolism, particularly

Detailed Protocol: Microsomal Stability Assay

This protocol validates whether the fluorine substitution effectively blocks CYP450-mediated oxidation.

Materials:

-

Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Test Compound: 1

M final concentration (from 10 mM DMSO stock). -

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1

M). Pre-incubate at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L of ice-cold Quench Solution. Vortex for 10 minutes. -

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. The slope

Visualization: Metabolic Stability Workflow

Caption: Step-by-step workflow for determining intrinsic clearance (CLint) in liver microsomes.

Part 4: Data Interpretation & Case Study

When analyzing fluorinated piperidines, compare the data directly to the non-fluorinated analog.

Comparative Data Table (Hypothetical)

| Property | Unsubstituted Piperidine | 3-Fluoro-Piperidine | 4,4-Difluoro-Piperidine | Interpretation |

| 10.8 | 9.4 | 8.6 | F reduces basicity; 4,4-difluoro is closest to physiological pH. | |

| LogD (pH 7.4) | 0.5 | 0.9 | 1.4 | F increases lipophilicity; improves membrane permeability. |

| hERG IC | 1.2 | 15.4 | > 30 | Critical: Lower |

| HLM | 85 | 22 | 12 | F blocks metabolic oxidation sites, extending half-life. |

Scientific Insight

The data typically reveals a "sweet spot." While 4,4-difluorination offers the best safety profile (lowest hERG, highest stability), it may increase lipophilicity (LogD) too much, potentially leading to solubility issues. Monofluorination (3-F or 4-F) often provides the optimal balance between potency, safety, and physicochemical properties.

References

-

Purser, S., et al. (2008). Fluorine in drug discovery.[2][3][4][5] Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Haghi, W., et al. (2024).[4] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug action.[6] Nature. [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect: Strategic Design and Synthesis of Fluorinated Piperidines

[1][2]

Executive Summary

The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs, yet its high basicity (

Part 1: The Physicochemical Rationale[1]

Basicity Modulation and the Inductive Effect

The introduction of fluorine, the most electronegative element, onto the piperidine ring lowers the basicity of the amine nitrogen through the inductive effect (

Table 1: Impact of Fluorination on Piperidine Basicity

| Compound | Substitution | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] | Mechanism | |

| Piperidine | None | 11.2 | - | Reference |

| 3-Fluoropiperidine | Monofluorine (Axial) | ~9.4 | -1.8 | Inductive + Charge-Dipole Stabilization |

| 3-Fluoropiperidine | Monofluorine (Equatorial) | ~8.9 | -2.3 | Strong Inductive (No stabilization) |

| 3,3-Difluoropiperidine | Gem-difluoro | ~8.3 | -2.9 | Additive Inductive Effect |

| 4-Fluoropiperidine | Monofluorine | ~9.8 | -1.4 | Distal Inductive Effect |

Conformational Control: The "Gauche Effect"

Unlike steric-driven conformational preferences where substituents prefer the equatorial position, 3-fluoropiperidine (protonated) exhibits a strong preference for the axial conformation.

This phenomenon is driven by two quantum mechanical forces:

-

Charge-Dipole Interaction: In the protonated state, the

bond dipole opposes the -

Hyperconjugation (

): The gauche arrangement allows for donation of electron density from the anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond.[7]

This conformational lock is a powerful tool for pre-organizing a ligand into its bioactive conformation, reducing the entropic penalty of binding.

Figure 1: The conformational equilibrium of 3-fluoropiperidine.[5][9][11][13] Upon protonation, the equilibrium shifts toward the axial conformer due to electrostatic stabilization.

Part 2: Historical Evolution of Synthesis

The "Classic" Era: Nucleophilic Deoxofluorination

Historically, fluorinated piperidines were synthesized by converting hydroxypiperidines using Diethylaminosulfur trifluoride (DAST). While effective, this route suffers from severe safety risks (DAST is explosive at

The Modern Era: Catalytic Hydrogenation of Fluoropyridines

A paradigm shift occurred with the development of heterogeneous hydrogenation methods (e.g., Glorius group). This approach uses commercially available fluoropyridines as starting materials.[2][6] By carefully selecting the catalyst (Pd/C or Rh) and solvent (acidic vs. neutral), chemists can access specific diastereomers (cis/trans) with high fidelity.

Figure 2: Comparison of synthetic workflows. The modern hydrogenation route avoids hazardous reagents and improves atom economy.

Part 3: Case Study in Drug Discovery

The Rescue of MK-0731 (Kinesin Spindle Protein Inhibitor)

The Problem: Merck's early KSP inhibitor candidates contained a standard piperidine ring. The lead compound suffered from:

-

High basicity (

), leading to phospholipidosis. -

Significant P-glycoprotein (P-gp) efflux ratio, limiting brain penetration and oral bioavailability.

The Solution: Medicinal chemists replaced the piperidine with a 3-fluoropiperidine moiety.

-

Result: The electron-withdrawing fluorine lowered the

to the 6.5–8.0 range. -

Outcome: The axial fluorine conformer (stabilized by the gauche effect) reduced the efflux ratio significantly while maintaining potency. This led to the nomination of MK-0731 as a clinical candidate.[12]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-3-Fluoropiperidine via Deoxofluorination

While modern methods exist, deoxofluorination remains the standard for converting specific chiral alcohol intermediates.

Safety Warning: DAST can decompose explosively. Perform all reactions behind a blast shield. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) where possible as a thermally more stable alternative.

Reagents:

-

N-Boc-3-hydroxypiperidine (1.0 equiv)

-

Deoxo-Fluor (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO3 solution

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypiperidine (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add Deoxo-Fluor (12 mmol) dropwise via syringe over 15 minutes. Critical: Maintain temperature below -60°C to prevent elimination side-reactions.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (stain with ninhydrin) or LC-MS.

-

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution will occur.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation:

-

1H NMR: Look for the geminal H-F coupling (

Hz) at the C3 position. -

19F NMR: Expect a signal around -180 to -200 ppm (decoupled).

-

References

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.[2][3][5][6] ScienceDaily. [Link]

-

National Institutes of Health (PMC). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

-

ResearchGate. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]

- 11. d-nb.info [d-nb.info]

- 12. scientificupdate.com [scientificupdate.com]

- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, a valuable building block in modern medicinal chemistry. Fluorinated piperidines are of significant interest in drug discovery due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The strategic incorporation of a fluorine atom adjacent to the basic nitrogen atom can modulate the pKa, a critical parameter for optimizing drug-target interactions and reducing off-target effects, such as binding to the hERG ion channel.[2][3][4] This guide details a robust, three-step synthetic sequence starting from commercially available precursors, emphasizing the rationale behind procedural choices, and providing detailed, step-by-step protocols for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds found in pharmaceuticals.[2] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine, a small and highly electronegative atom, into this scaffold can profoundly influence a molecule's properties.[5] This has been a successful strategy in drug discovery to address challenges such as metabolic instability and off-target toxicity.[3] The synthesis of specific isomers of fluorinated piperidines, however, can be challenging.[2][6]

The target molecule, tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, combines the key features of a Boc-protected piperidine for further synthetic elaboration, a fluorine atom to modulate basicity and lipophilicity, and a benzylamino group which can be a key pharmacophoric element or a precursor to a primary amine after debenzylation.[7][8] This guide presents a logical and reproducible pathway for its synthesis via N-Boc protection, α-fluorination of a ketone, and subsequent reductive amination.

Overall Synthetic Pathway

The synthesis is designed as a three-step sequence starting from 4-piperidone. The pathway involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by electrophilic fluorination at the α-position to the carbonyl, and concluding with a diastereoselective reductive amination to install the benzylamino group.

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

Technical Application Note: Functionalization and Handling of tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

[1]

Executive Summary & Strategic Significance

This application note details the experimental handling, functionalization, and characterization of ** tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate** (CAS: 1260764-79-5 for the cis-racemate generic structure).[1]

This scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors and other omni-channel blockers.[1] The strategic value of this molecule lies in the vicinal fluoro-amine motif :

-

Metabolic Stability: The C3-fluorine atom blocks metabolic oxidation at a typically labile site.[1]

-

Conformational Locking: The high electronegativity of fluorine induces a "gauche effect" (σC–H → σ*C–F hyperconjugation) and strong dipole interactions.[1] In protonated 3-fluoropiperidines, the fluorine atom exhibits a strong preference for the axial orientation, which rigidly defines the vector of the adjacent C4-amine.

Scope: This guide covers the synthesis (reductive amination), selective deprotection strategies ("The Fork"), and stereochemical validation via NMR spectroscopy.

Material Characterization & Safety

| Property | Specification |

| Molecular Formula | C₁₇H₂₅FN₂O₂ |

| Molecular Weight | 308.39 g/mol |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF.[1] Insoluble in water.[1] |

| Storage | 2–8°C, Hygroscopic. Store under Nitrogen/Argon.[1] |

| Hazards | Irritant.[1] Fluorinated intermediates may release HF upon thermal decomposition >200°C. |

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Context: This protocol generates the title compound from tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[1][2] The choice of reducing agent is critical to control the cis/trans diastereoselectivity.

Reagents:

-

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 equiv)[1]

-

Benzylamine (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (1.0 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under N₂, dissolve the ketone (e.g., 10 g) in DCM (100 mL). Add Benzylamine and Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

-

Mechanism Note: Acid catalysis activates the ketone. Pre-forming the imine ensures cleaner reduction.

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

-

Why STAB? STAB is milder than NaBH₄ and reduces the imine faster than the ketone, preventing alcohol byproducts. It also favors the formation of the cis-isomer (3S,4R / 3R,4S) via hydride delivery from the less hindered face (or guided by the Fluorine dipole).[1]

-

-

Quench: Warm to RT and stir for 12 hours. Quench with saturated aqueous NaHCO₃.[1]

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Deprotection Fork" (Selective Functionalization)

This intermediate allows for orthogonal deprotection.[1] You must choose the pathway based on your target final structure.

Path 1: N-Benzyl Cleavage (Amine Liberation)

Use this path if you need to acylate/alkylate the secondary amine while keeping the Boc group intact.[1]

Method: Transfer Hydrogenation (Safer than H₂ gas)[1]

-

Dissolve the substrate in Methanol (0.1 M).

-

Add Ammonium Formate (5.0 equiv) and 10% Pd/C (20 wt% loading).

-

Heat to 50°C for 1–2 hours. Monitor by LCMS (Loss of Bn mass: -90 Da).[1]

-

Filtration: Filter through a Celite pad to remove Pd.[1] Concentrate filtrate.[1]

-

Result: tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.

Path 2: N-Boc Cleavage (Piperidine Liberation)

Use this path if you need to functionalize the piperidine nitrogen.[1]

Method: Acidolytic Cleavage[1]

-

Add 4M HCl in Dioxane (5 equiv) or TFA (10 equiv).

-

Stir at RT for 2 hours.

-

Critical Step: Evaporate volatiles. The product is a salt. If the free base is required, neutralize with carbonate resin (e.g., Amberlyst A-21) rather than aqueous base to avoid emulsion/solubility issues with the benzyl group.

Visualizing the Workflow

The following diagram illustrates the orthogonal deprotection pathways and the stereochemical implications.

Caption: Orthogonal deprotection strategy ("The Fork") allowing selective access to either the primary amine (Path A) or the secondary piperidine amine (Path B).

Stereochemical Validation (Critical Quality Attribute)

Because the reductive amination can produce diastereomers (cis vs trans), validation is required.[1]

Technique: ¹H-NMR and ¹⁹F-NMR Analysis.[1] Diagnostic Signal: The coupling constant between the H3 (geminal to F) and H4 (geminal to N) protons.[1]

| Isomer | Configuration | ³J(H3, H4) Coupling | ¹⁹F NMR Signal |

| Cis | (3R,4S) / (3S,4R) | Small (< 3-4 Hz) | Typically -180 to -200 ppm |

| Trans | (3R,4R) / (3S,3S) | Large (~ 8-10 Hz) | Distinct shift from cis |

Interpretation: In the cis isomer, the H3 and H4 protons are typically equatorial-axial or axial-equatorial (depending on conformer), resulting in a small gauche coupling.[1] In the trans isomer, they can adopt a diaxial arrangement, leading to a large coupling constant. Note: The "Axial-F" preference in protonated states can alter these couplings.[1] Always run NMR on the free base for consistent conformational analysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Path A) | Catalyst poisoning by amine.[1] | Use Ammonium Formate instead of H₂ gas.[1] Ensure catalyst loading is 20wt% relative to substrate.[1] |

| Epimerization | High temperature during synthesis.[1] | Keep reductive amination at 0°C during STAB addition.[1] Do not reflux during workup.[1] |

| Incomplete Boc Removal | Fluorine inductive effect reduces N-Boc basicity.[1] | Use stronger acid (TFA) or longer reaction times.[1] The F-atom pulls electron density, stabilizing the carbamate slightly. |

| "Sticky" Oil Product | Rotamers of Boc/Benzyl groups.[1] | Run NMR at elevated temperature (50°C) to coalesce rotamer peaks for clearer integration. |

References

-

Synthesis of Fluorinated Piperidines (Intermediate 28)

-

Source: ChemicalBook / Patent Literature.[1] "Synthesis of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate."

-

-

Conformational Analysis (The Fluorine Gauche Effect)

-

Reductive Amination Protocols (General & Specific)

-

Boc Deprotection Methodologies

Application Notes and Protocols for the N-Debenzylation of Fluoropiperidines

Introduction: The Critical Role of Fluoropiperidines and the N-Debenzylation Challenge

Fluorinated piperidines are increasingly vital scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The N-benzyl group is a commonly employed protecting group for the piperidine nitrogen due to its general stability and ease of installation. However, its removal, a crucial step in many synthetic routes, presents unique challenges when fluorine is present on the piperidine ring. The strong electron-withdrawing nature of fluorine can alter the reactivity of the N-benzyl group and, more critically, introduce the risk of undesired hydrodefluorination.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of reaction conditions for the N-debenzylation of fluoropiperidines. We will explore various methodologies, discuss the mechanistic rationale behind experimental choices, and provide detailed protocols to navigate the complexities of this transformation, with a particular focus on mitigating side reactions and ensuring high-yield deprotection.

Core Methodologies for N-Debenzylation

The selection of an appropriate N-debenzylation method for a fluoropiperidine substrate is paramount and depends on the fluorine substitution pattern, the presence of other functional groups, and the desired scale of the reaction. The primary methods employed are catalytic hydrogenation, transfer hydrogenation, and oxidative debenzylation.

Catalytic Hydrogenation: The Workhorse with a Caveat

Catalytic hydrogenation is a widely used and often highly efficient method for N-debenzylation. The reaction involves the cleavage of the C-N bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism of Catalytic Hydrogenation:

The generally accepted mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis. The presence of a fluorine atom can influence the electron density at the nitrogen and the benzylic position, potentially affecting the rate of this process.

Figure 1: Simplified workflow of catalytic hydrogenation for N-debenzylation.

Challenges: The Specter of Hydrodefluorination

A significant challenge in the catalytic hydrogenation of fluorinated compounds is the potential for hydrodefluorination (C-F bond cleavage). This side reaction can lead to a mixture of products and is particularly problematic when using palladium catalysts. The propensity for hydrodefluorination is influenced by the position of the fluorine atom on the piperidine ring, with fluorine atoms at certain positions being more labile. Research has shown that both rhodium and ruthenium catalysts can also promote C-F bond cleavage, with iridium being even more prone to this side reaction.[1]

Strategies to Mitigate Hydrodefluorination:

-

Catalyst Choice: While Pd/C is common, other catalysts should be considered. In some cases, platinum-based catalysts (e.g., PtO₂, Pt/C) have been shown to be less prone to causing hydrodefluorination.

-

Reaction Conditions: Careful optimization of reaction parameters such as hydrogen pressure, temperature, and reaction time is crucial. Milder conditions are generally preferred.

-

Additives: The addition of acids, such as acetic acid or hydrochloric acid, can sometimes improve the reaction rate and selectivity by protonating the amine, which can reduce catalyst poisoning and potentially alter the substrate's conformation and adsorption on the catalyst surface.[2][3]

Table 1: Comparison of Catalysts for Catalytic Hydrogenation

| Catalyst | Advantages | Disadvantages |

| 10% Pd/C | Readily available, generally effective. | High risk of hydrodefluorination.[1] |

| Pd(OH)₂/C (Pearlman's catalyst) | Often more active than Pd/C. | Can still cause hydrodefluorination. |

| PtO₂ (Adam's catalyst) | Lower propensity for hydrodefluorination in some cases. | May require higher pressures or longer reaction times. |

| Pt/C | Alternative to palladium with potentially better selectivity. | Activity can be substrate-dependent. |

Catalytic Transfer Hydrogenation: A Milder Alternative

Catalytic transfer hydrogenation (CTH) offers a convenient and often milder alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.

Common Hydrogen Donors:

-

Ammonium formate (HCOONH₄): Decomposes in situ to provide hydrogen, ammonia, and carbon dioxide. It is a widely used and effective hydrogen donor.[4]

-

Formic acid (HCOOH): Can also serve as a hydrogen donor, often used in combination with a tertiary amine.

-

Cyclohexene or Cyclohexadiene: These molecules can donate hydrogen to form benzene.

Advantages of CTH:

-

Milder Conditions: Often proceeds at or near atmospheric pressure and at moderate temperatures (refluxing methanol is common).

-

Safety: Avoids the need for handling high-pressure hydrogen gas.

-

Selectivity: In some cases, CTH can offer better selectivity and reduce the risk of side reactions like hydrodefluorination, although this is not guaranteed.

Figure 2: General workflow of catalytic transfer hydrogenation.

Oxidative N-Debenzylation: Avoiding Reductive Conditions

Oxidative methods provide a valuable alternative for N-debenzylation, particularly when the substrate contains functional groups that are sensitive to reductive conditions or when hydrodefluorination is a major concern.

Common Oxidative Reagents:

-

Potassium tert-butoxide (KOtBu) and Oxygen (O₂): This system is effective for the debenzylation of a variety of N-benzylated heterocycles. The reaction proceeds via the formation of a benzylic anion, which is then oxidized.[5]

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): A powerful oxidizing agent that can be used for the debenzylation of electron-rich benzyl groups. Visible light irradiation can enhance the efficiency of DDQ-mediated debenzylation.[6][7][8][9][10]

-

N-Iodosuccinimide (NIS): Can effect the debenzylation of dibenzylamines and may offer tunable reactivity based on the reaction conditions.[11]

Mechanism of Oxidative Debenzylation with KOtBu/O₂:

The strong base (KOtBu) deprotonates the benzylic position, forming a carbanion. This carbanion then reacts with molecular oxygen, leading to the cleavage of the C-N bond and the formation of the debenzylated amine and benzaldehyde.

Figure 3: Simplified mechanism of oxidative N-debenzylation using KOtBu/O₂.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific fluoropiperidine substrate.

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate[4]

Materials:

-

N-Benzylfluoropiperidine derivative

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (anhydrous)

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-benzylfluoropiperidine derivative (1.0 eq).

-

Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

-

Carefully add 10% Pd/C (typically 50-100 wt% relative to the substrate).

-

Add ammonium formate (4-5 eq) in one portion.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or crystallization).

Protocol 2: Acid-Facilitated Catalytic Hydrogenation[2][12]

Materials:

-

N-Benzylfluoropiperidine derivative

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Ethanol

-

Acetic acid

-

Hydrogen gas (balloon or Parr shaker)

-

Celite®

Procedure:

-

Dissolve the N-benzylfluoropiperidine derivative (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add acetic acid (1.5 eq).

-

Carefully add 20% Pd(OH)₂/C (typically 10-20 mol%).

-

Purge the flask with hydrogen gas (or pressurize in a Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) under a hydrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the combined filtrates under reduced pressure.

-

The resulting product may be the acetate salt, which can be neutralized with a mild base during workup if the free amine is desired.

-

Purify the product as needed.

Protocol 3: Oxidative Debenzylation with KOtBu/O₂[5]

Materials:

-

N-Benzylfluoropiperidine derivative

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Oxygen gas

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-benzylfluoropiperidine derivative (1.0 eq) in anhydrous DMSO.

-

Add a solution of KOtBu in THF or solid KOtBu (typically 5-7 eq).

-

Bubble oxygen gas through the reaction mixture for 10-30 minutes, or stir vigorously under an oxygen atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Summary of N-Debenzylation Methods and Key Considerations

| Method | Reagents | Typical Conditions | Advantages | Disadvantages & Mitigation |

| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂/C, PtO₂ | 1-50 atm H₂, RT to 60 °C | High efficiency, clean byproducts. | Risk of hydrodefluorination (mitigate with Pt catalysts, milder conditions). Catalyst poisoning (mitigate with acid additives). |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing MeOH | Milder conditions, no high-pressure H₂. | Can still cause hydrodefluorination. Reaction times can be longer. |

| Oxidative Debenzylation | KOtBu/O₂, DDQ, NIS | Varies (e.g., RT in DMSO) | Avoids reductive conditions, good for sensitive groups. | Requires stoichiometric strong base or oxidant, workup can be more complex. |

Conclusion and Future Perspectives

The N-debenzylation of fluoropiperidines is a critical transformation that requires careful consideration of the reaction conditions to achieve high yields and avoid unwanted side reactions, particularly hydrodefluorination. While catalytic hydrogenation and transfer hydrogenation remain powerful tools, the choice of catalyst and the use of additives are crucial for success. Oxidative methods offer a valuable orthogonal approach, especially for substrates incompatible with reductive conditions.

Future research in this area will likely focus on the development of more selective and robust catalysts that can efficiently cleave the N-benzyl group without affecting the C-F bond. The exploration of non-precious metal catalysts for these transformations is also a growing area of interest, promising more sustainable and cost-effective synthetic routes.[12] As the importance of fluorinated heterocycles in drug discovery continues to grow, the development of reliable and versatile deprotection strategies will remain a key focus for synthetic chemists.

References

-

Ram, S., & Spicer, L. D. (1987). A convenient and rapid method for the debenzylation of N-benzyl-amines and -amino acids by catalytic transfer hydrogenation with ammonium formate. Tetrahedron Letters, 28(5), 515-516. [Link]

-

Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]

-

Cheshire, D. R. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Singh, R. P., & Kumar, V. (2012). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3968-3974. [Link]

-

Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). A tuneable method for N-debenzylation of benzylamino alcohols. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. [Link]

-

Zhou, G., Zhang, L., Xue, Y., & Li, J. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442. [Link]

-

Huang, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 846-863. [Link]

-

Gribble, G. W. (2010). Palladium-Catalyzed Hydrogenations. In Heterocyclic Scaffolds II (pp. 1-130). Springer. [Link]

-

Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2803-2810. [Link]

-

Yadav, S. K., et al. (2012). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Medicinal Chemistry Research, 21(9), 2439-2447. [Link]

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

-

Cheng, C., et al. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671-5674. [Link]

-

Gouverneur, V., & Tredwell, M. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2478-2490. [Link]

-

Zhao, F., et al. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]

-

A forum discussion on the deprotection of N-benzyl piperidine compounds on Sciencemadness.org. [Link]

-

A review on nitrogen protecting groups and their recent developments and new applications. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2365. [Link]

-

A review on DDQ-assisted oxidative debenzylation of benzyl ethers under visible-light irradiation. [Link]

-

A review on recent advances in the synthesis of fluorinated heterocycles. [Link]

-

A review on recent advances on non-precious metal-catalysed fluorination of N-heteroarenes. [Link]

-

A publication on visible-light-mediated oxidative debenzylation of benzyl ethers. [Link]

-

A survey on stereoselectively fluorinated N-heterocycles. [Link]

-

A review on catalytic fluorination with modern fluorinating agents. [Link]

-

A publication on catalytic hydrodefluorination. [Link]

-

A protocol for visible-light-mediated oxidative debenzylation. [Link]

-

A mechanistic study of Ru-NHC-catalyzed hydrodefluorination of fluoropyridines. [Link]

-

A publication on selective deprotection of N-benzyl groups. [Link]

-

A review on DDQ as a photooxidant. [Link]

-

A study on the method of H2 transfer for catalytic hydrodefluorination. [Link]

-

A publication on the synthesis of benzyl-L-histidines. [Link]

-

A publication on the removal of protecting groups in peptide syntheses. [https://nopr.niscpr.res.in/bitstream/123456789/55944/1/IJC(B) 19B(12) 1114-1116.pdf]([Link] 19B(12) 1114-1116.pdf)

-

A publication on oxidative debenzylation of N-benzyl amides and O-benzyl ethers. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. prepchem.com [prepchem.com]

- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances on non-precious metal-catalysed fluorination, difluoromethylation, trifluoromethylation, and perfluoroalkylation of N-heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate as a Versatile Building Block for Novel Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The piperidine motif, in particular, is a privileged structure found in numerous approved drugs.[1][2] This application note details the utility of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate , a sophisticated building block designed for the efficient construction of novel APIs. We provide an in-depth analysis of its structural features, validated protocols for its sequential deprotection and functionalization, and expert insights into the rationale behind these synthetic strategies.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, prized for its ability to improve aqueous solubility, introduce a basic nitrogen center for salt formation, and provide a three-dimensional framework for precise ligand-receptor interactions. When combined with fluorine, a bioisostere of hydrogen with unique electronic properties, the therapeutic potential can be significantly enhanced.

Key Benefits of Fluorine Incorporation:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[1]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of nearby amino groups. This can be critical for optimizing drug absorption, reducing off-target activity (e.g., hERG channel affinity), and fine-tuning interactions with target proteins.[3]

-

Conformational Control: Fluorine's stereoelectronic effects can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation.[1]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.

The title compound, tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, is engineered with orthogonal protecting groups—an acid-labile tert-butyloxycarbonyl (Boc) group on the ring nitrogen and a readily cleavable benzyl (Bn) group on the exocyclic amine—allowing for selective, stepwise elaboration at two distinct points.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its successful application.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅FN₂O₂ | [4] |

| Molecular Weight | 308.39 g/mol | [4] |

| CAS Number | 907572-24-1 | [4] |

| Appearance | Solid | [5] |

| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |

Synthetic Applications: Core Protocols and Rationale

The primary utility of this building block lies in its capacity for sequential functionalization. The first logical step is the selective removal of the N-benzyl group to unmask the C4-amino functionality, making it available for coupling reactions while the piperidine nitrogen remains protected.

Protocol 1: Selective N-Debenzylation via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation that avoids the need for high-pressure hydrogen gas, making it highly accessible for standard laboratory settings. Ammonium formate serves as the in-situ source of hydrogen.[6][7] This method is highly selective for the benzyl group, leaving the acid-sensitive Boc group intact.[8]

Experimental Protocol:

-

To a solution of tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) (approx. 0.1 M concentration), add ammonium formate (HCO₂NH₄, 4.0 eq).[6][7]

-

Stir the mixture at room temperature for 5 minutes under an inert atmosphere (N₂ or Ar).

-

Carefully add 10% Palladium on carbon (Pd/C, 50% wet), typically 0.1 to 0.2 weight equivalents relative to the starting material.

-

Heat the reaction mixture to reflux (for EtOH) or 50 °C (for MeOH) and stir vigorously for 1-2 hours.[6][7]

-

Causality Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The product, tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, is more polar and will have a lower Rf value.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent (EtOH or MeOH).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue can be purified by column chromatography (e.g., silica gel, eluting with a gradient of CHCl₃/MeOH) to yield the pure debenzylated product.[6] A quantitative yield is often achieved.[7]

Caption: Selective removal of the N-benzyl protecting group.

Protocol 2: Amide Bond Formation at the C4-Position

With the C4-primary amine exposed, the building block is ready for coupling with a carboxylic acid to form a new amide bond—a critical linkage in many pharmaceutical agents. Using a modern coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provides high efficiency, fast reaction times, and minimal side products.[9][10]

Experimental Protocol:

-

In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid of interest (R-COOH, 1.1 eq) and tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (from Protocol 1, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq), a non-nucleophilic base, to the mixture. Its role is to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.[10]

-

Add HATU (1.2 eq) to the stirring solution. The reaction is often mildly exothermic.

-

Stir the reaction at room temperature for 2-16 hours.

-

Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The product will be less polar than the amine starting material.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Caption: Two-step functionalization of the building block.

Downstream Processing: Unveiling the Piperidine Nitrogen

After functionalization at the C4-position, the N-Boc group can be removed under acidic conditions to reveal the piperidine ring nitrogen. This allows for a second wave of diversification, such as alkylation or coupling to another molecular fragment.

Conceptual Protocol: N-Boc Deprotection

-

The N-Boc protected amide product is dissolved in a solvent like dichloromethane (DCM) or 1,4-dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, is added.[11]

-

The reaction is typically stirred at room temperature for 1-4 hours.

-

After completion, the solvent and excess acid are removed under reduced pressure to yield the final deprotected product, usually as a salt (e.g., TFA or HCl salt).

This orthogonal strategy—hydrogenolysis followed by acidolysis—is a powerful and reliable sequence in complex molecule synthesis.

Summary of Representative Data

The following table summarizes expected outcomes for the described protocols, based on literature precedents.

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Chromatography) |

| 1 | N-Debenzylation | 10% Pd/C, HCO₂NH₄ | >95% | >98% |

| 2 | Amide Coupling | R-COOH, HATU, DIPEA | 70-95% | >98% |

Note: Yields are representative and may vary based on the specific substrate (R-COOH) and precise reaction conditions.[6][10]

Conclusion

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is a high-value, strategically designed building block for drug discovery. Its key features—a fluorinated piperidine core and orthogonal protecting groups—provide a reliable and flexible platform for constructing novel and diverse molecular architectures. The protocols outlined in this note are robust, well-documented, and readily implemented, enabling researchers to efficiently access complex C4-functionalized 3-fluoropiperidines for the development of next-generation APIs.

References

-

Title: Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate Source: ResearchGate URL: [Link]

- Title: Method for synthesizing 1-boc-4-aminopiperidine Source: Google Patents URL

-

Title: Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines Source: Beilstein Journal of Organic Chemistry URL: [Link]

- Title: PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)

-

Title: tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

-

Title: Benzoyl piperidine Source: Organic Syntheses URL: [Link]

-

Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: Molecules, MDPI URL: [Link]

-

Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis, ACS Publications URL: [Link]

-

Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

- Title: Intermediates for optically active piperidine derivatives and preparation methods thereof Source: Google Patents URL

-

Title: Deprotection of N-benzyl piperidine compound Source: Sciencemadness.org Discussion Forum URL: [Link]

-

Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily URL: [Link]

-

Title: An efficient method for the N-debenzylation of aromatic heterocycles Source: Tetrahedron Letters, via ResearchGate URL: [Link]

-

Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: ResearchGate URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Pharmaceuticals, MDPI URL: [Link]

-

Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases Source: European Journal of Medicinal Chemistry, via PubMed URL: [Link]

-

Title: tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives Source: Organic Preparations and Procedures International, via NIH URL: [Link]

-

Title: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 907572-24-1|(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8 [sigmaaldrich.com]

- 6. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. growingscience.com [growingscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. acgpubs.org [acgpubs.org]

Strategic Synthesis of 3-Fluoropiperidine Derivatives: A Guide for Medicinal Chemists

An Application Note and Protocol Guide

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Fluoropiperidine Moiety in Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent saturated N-heterocyclic scaffold in pharmaceuticals.[1] Its ubiquity stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. The strategic introduction of fluorine into this privileged structure, specifically at the 3-position, has emerged as a powerful tactic in modern drug design.[2][3]

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to profoundly influence a molecule's physicochemical and biological profile.[3] In the context of the piperidine ring, a 3-fluoro substituent can:

-

Modulate Basicity (pKa) : The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug-receptor interactions, improving cell permeability, and mitigating off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[1][4]

-

Enhance Metabolic Stability : The strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[5]

-

Control Conformation : The gauche effect and dipole-dipole interactions involving the C-F bond can impose conformational constraints on the piperidine ring, locking it into a bioactive conformation and potentially increasing binding affinity.[6]

-

Improve Lipophilicity and Bioavailability : Fluorine substitution can enhance a compound's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Despite the clear advantages, the synthesis of 3-fluoropiperidine derivatives, particularly as single stereoisomers, presents significant challenges.[1] This guide provides an in-depth analysis of key synthetic strategies, offering detailed protocols and insights to aid researchers in navigating this important area of chemical synthesis.

Key Synthetic Strategies: Pathways to 3-Fluoropiperidine Derivatives

The synthesis of 3-fluoropiperidines can be broadly categorized into several key approaches. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and, critically, the required stereochemical outcome.

Strategy 1: Catalytic Hydrogenation of Fluoropyridine Precursors

The reduction of readily available and often inexpensive fluoropyridines is one of the most direct and robust methods for accessing fluorinated piperidines.[3][7] This approach benefits from the commercial availability of a wide range of substituted fluoropyridines.

Causality and Mechanistic Insights: This method typically involves the cis-selective hydrogenation of the pyridine ring using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂). The reaction is often performed under acidic conditions (e.g., with HCl) to protonate the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning.[7] The cis stereoselectivity arises from the delivery of hydrogen from the surface of the catalyst to one face of the adsorbed pyridine ring. A significant challenge can be hydrodefluorination, where the C-F bond is cleaved, leading to the formation of non-fluorinated byproducts.[8] Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.[7]

Experimental Protocol 1: Heterogeneous Hydrogenation of 3-Fluoropyridine [7]

This protocol describes a general and robust procedure for the hydrogenation of 3-fluoropyridine using palladium(II) hydroxide on carbon.

Workflow Diagram:

Caption: Workflow for the synthesis of 3-fluoropiperidine via hydrogenation.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure-resistant glass vial equipped with a magnetic stir bar, dissolve 3-fluoropyridine (1.0 mmol) in methanol (2.0 mL). Add 4 M aqueous HCl (0.25 mL, 1.0 mmol).

-

Catalyst Addition: To the solution, add 20 wt% palladium(II) hydroxide on carbon (Pd(OH)₂/C, 10 mol%).

-

Hydrogenation: Seal the vial and place it in a hydrogenation reactor. Purge the vessel with hydrogen gas (H₂) three times. Pressurize the reactor to 50 bar of H₂.

-

Reaction: Stir the reaction mixture at 80 °C for 24 hours.

-